AFB-Guanine Acetic Acid Salt is a biochemical compound with the molecular formula and a molecular weight of 539.45 g/mol. This compound is derived from the interaction of aflatoxin B1 and guanine, specifically in the context of its acetic acid salt form. AFB-Guanine Acetic Acid Salt is primarily studied due to its relevance in understanding the mechanisms of mutagenicity associated with aflatoxins, which are potent carcinogens produced by certain fungi.
AFB-Guanine Acetic Acid Salt is synthesized from aflatoxin B1, a mycotoxin produced by fungi such as Aspergillus flavus and Aspergillus parasiticus. These fungi are commonly found in agricultural products like peanuts and corn, where they can contaminate food supplies. The synthesis process involves the reaction of guanine with acetic acid under controlled laboratory conditions, allowing researchers to study its biochemical properties and interactions.
This compound falls under the classification of bioactive small molecules, particularly those involved in nucleic acid interactions. It is categorized as a derivative of guanine, which is one of the four main nucleobases in the nucleic acids DNA and RNA.
The synthesis of AFB-Guanine Acetic Acid Salt typically involves several key steps:
The molecular structure of AFB-Guanine Acetic Acid Salt can be represented by its InChI key: YLTLKWYVUCXSLQ-NCZAQQGYSA-N
. The compound features a complex arrangement involving multiple functional groups typical for nucleobase derivatives.
CC(=O)O.COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O
AFB-Guanine Acetic Acid Salt undergoes various chemical reactions that include:
The reactivity profile of AFB-Guanine Acetic Acid Salt allows it to interact with biological macromolecules such as DNA and proteins, making it significant for studies related to mutagenesis.
The mechanism of action for AFB-Guanine Acetic Acid Salt primarily involves its interaction with DNA. Upon exposure to cellular environments, this compound can form adducts with guanine residues in DNA, leading to mutations.
Relevant data indicates that AFB-Guanine Acetic Acid Salt has a melting point around 265 °C, highlighting its thermal stability compared to other similar compounds.
AFB-Guanine Acetic Acid Salt has significant applications in scientific research:
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4